ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77356-07-1) is a dihydropyrrole derivative featuring a 4,5-dihydro-1H-pyrrole core substituted with a phenyl group at position 1, a methyl group at position 2, and an ethyl ester at position 3 . Its reactivity is influenced by the electron-withdrawing ketone (5-oxo) and ester groups, which enhance electrophilic character at the α-positions.
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXSHSAPUYKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization and subsequent esterification to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce 2-methyl-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.
Scientific Research Applications
Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Position 1: The phenyl group in the target compound contributes to steric bulk and π-π interactions. Analogs with 4-chlorophenyl (e.g., ) or 3,4-dimethoxybenzyl (e.g., ) groups exhibit altered electronic properties and solubility. Position 3: Ethyl vs. methyl esters influence lipophilicity; ethyl esters generally increase bioavailability in pharmaceutical contexts.
Physicochemical Properties
- Solubility : The dimethoxybenzyl-substituted analog () exhibits improved solubility in organic solvents compared to the phenyl-substituted target compound.
- Hydrogen Bonding: Amino-substituted analogs () form stronger hydrogen bonds (N–H⋯O), influencing crystallinity and melting points, whereas the target compound relies on weaker C–H⋯O interactions .
Research Findings and Data
Crystallographic Insights
Comparative Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
